3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol
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Overview
Description
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is an organic compound that features a methoxyphenyl group attached to an amino-methylbutanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases using sodium borohydride (NaBH4). This method is preferred due to its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of nitriles and amides. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound’s derivatives have shown potential antioxidant and anticancer activities.
Medicine: It is used in the development of pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is utilized in the production of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In anticancer applications, the compound may inhibit specific enzymes or pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methoxyphenyl group and amino-methylbutanol backbone provide a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,8-9-14)13-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
FCQGLZLVAZBQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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